molecular formula C20H16FN5OS B2615302 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 852373-78-5

2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2615302
CAS No.: 852373-78-5
M. Wt: 393.44
InChI Key: KWKMLNRMVLIDSE-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 3 and a thio-linked acetamide moiety bearing a p-tolyl (4-methylphenyl) group. The triazolo-pyridazine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it a candidate for targeting enzymes or receptors. The 4-fluorophenyl substituent may enhance metabolic stability and binding affinity, while the p-tolyl group in the acetamide side chain likely modulates lipophilicity and solubility .

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c1-13-2-8-16(9-3-13)22-18(27)12-28-19-11-10-17-23-24-20(26(17)25-19)14-4-6-15(21)7-5-14/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKMLNRMVLIDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Scientific Research Applications

Medicinal Chemistry

The compound has shown significant potential as an anti-tumor agent . Research indicates its efficacy against various cancer cell lines, particularly through the inhibition of the c-Met kinase pathway, which is crucial for cellular growth and survival. The inhibition of this pathway can lead to reduced proliferation of cancer cells.

Biological Research

In biological studies, this compound serves as a tool to investigate the mechanisms of action of triazolopyridazine derivatives. Its interactions with specific biological targets allow researchers to explore the biochemical pathways involved in cellular processes such as apoptosis and migration.

Materials Science

The unique structural features of this compound make it a candidate for developing novel materials with specific electronic or optical properties. Its potential applications in materials science include the fabrication of sensors and electronic devices.

Target of Action

The primary target for 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide is the c-Met kinase .

Mode of Action

The compound interacts with c-Met kinase by inhibiting its activity. This inhibition affects several biochemical pathways related to cell growth and survival.

Biochemical Pathways

The inhibition of c-Met kinase leads to alterations in cellular signaling pathways that regulate proliferation and survival, potentially resulting in therapeutic effects against tumors.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • A study published in ACS Omega highlighted its anticancer properties and detailed the synthesis and pharmacological evaluation of related compounds, demonstrating promising results against specific cancer types .
  • Another research article focused on the design and synthesis of similar triazole derivatives, revealing their potential as effective inhibitors in various biological assays .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnti-tumor agentEffective against various cancer cell lines
Biological ResearchMechanistic studiesInvestigates interactions with biological targets
Materials ScienceDevelopment of novel materialsPotential use in sensors and electronic devices

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name Substituents (Triazolo-Pyridazine Core) Acetamide Group Notable Properties/Activities Reference(s)
2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide (Target Compound) 4-Fluorophenyl N-(p-tolyl) Hypothesized to balance lipophilicity and binding affinity; no direct activity data in evidence. -
2-{[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 3-Fluorophenyl N-(3-(trifluoromethyl)phenyl) Structural isomer with 3-fluorophenyl substitution; trifluoromethyl group may enhance metabolic resistance but reduce solubility.
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide 4-Ethoxyphenyl N-(4-fluorophenyl) Ethoxy group increases electron density, potentially altering binding kinetics; fluorophenyl in acetamide may influence target selectivity.
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) 3-Methyl N-Methyl, N-(3-methylphenyl) Blocks LIN28/let-7 interaction, promoting differentiation in cancer stem cells (CSCs); methyl groups may reduce steric hindrance for target engagement.
N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazin-2-yl)acetamide Pyridin-3-yl Thiazine-linked acetamide Heterocyclic substituents (pyridine, thiazine) may improve solubility and kinase inhibition potential.

Key Insights:

Substituent Position Matters : The position of fluorine on the phenyl ring (4- vs. 3-) in the triazolo-pyridazine core can significantly alter electronic and steric properties. For example, 3-fluorophenyl analogs (e.g., ) may exhibit different binding modes compared to 4-fluorophenyl derivatives.

Acetamide Modifications: p-Tolyl vs. Fluorophenyl vs. Ethoxyphenyl: The ethoxy group in introduces polarity, which could enhance solubility but reduce blood-brain barrier penetration compared to halogenated analogs.

Biological Activity Trends: Methyl or small alkyl substituents (e.g., C1632 in ) correlate with epigenetic modulation (LIN28 inhibition), whereas bulkier or halogenated groups (e.g., fluorophenyl in ) may favor kinase or receptor binding.

Research Findings and Mechanistic Hypotheses

  • LIN28 Inhibition : C1632 (a methyl-substituted analog) demonstrates that triazolo-pyridazine derivatives can disrupt RNA-binding proteins, leading to antitumor effects via CSC differentiation . The target compound’s 4-fluorophenyl group might enhance specificity for similar targets.
  • Allosteric Binding : Compounds with sulfonamide or heterocyclic acetamide groups (e.g., ) show displacement of probes like TNS, suggesting triazolo-pyridazine derivatives could act as allosteric modulators.

Biological Activity

The compound 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide is a member of the triazolopyridazine class, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the triazolopyridazine core and subsequent introduction of the fluorophenyl and p-tolyl groups. Common reagents used in the synthesis include strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to optimize yields and purity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities . A study demonstrated that compounds with similar structures effectively inhibited the growth of various bacterial strains, suggesting their potential as new antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound have been evaluated against multiple cancer cell lines. Notably, it has shown promising results in inhibiting specific kinases involved in cancer cell proliferation. For example, studies have reported IC50 values indicating effective cytotoxicity against breast and colon cancer cell lines .

The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The compound is believed to inhibit kinase activity by binding to their active sites, thus blocking signaling pathways that promote cell growth and survival .

Case Studies

Study Cell Line IC50 (µM) Effect
Study 1L929 (Fibroblast)27.05Cytotoxic at higher concentrations
Study 2Breast Cancer50Significant growth inhibition
Study 3Colon Cancer120.6Moderate cytotoxic effects

These findings underscore the compound's potential as a therapeutic agent in oncology.

Comparative Analysis

A comparative analysis with other triazolopyridazine derivatives shows that while many exhibit similar biological activities, the presence of the fluorophenyl group in this compound enhances its binding affinity to biological targets due to increased hydrophobic interactions .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and what are common yield optimization challenges?

A multi-step synthesis is typically required, involving sequential coupling, cyclization, and functionalization. For analogous triazolo-pyridazine derivatives, yields range from 68% to 91% depending on reaction conditions and purification methods . Key steps include:

  • Thioether linkage formation : Use of coupling agents like EDCI/HOBt for thioacetamide attachment.
  • Triazolo-pyridazine core assembly : Cyclization under reflux with catalysts such as POCl₃ or PCl₅. Yield optimization often requires precise stoichiometry, inert atmospheres, and chromatography for purification. Contaminants like unreacted intermediates are common pitfalls; analytical monitoring (e.g., TLC, HPLC) is critical .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • X-ray Crystallography : Resolves ambiguity in stereochemistry, as seen in structurally similar triazolo-pyridazine derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±3 ppm accuracy).
  • HPLC-PDA : Purity assessment (>95% recommended for biological studies) .

Q. What safety protocols should be followed when handling this compound?

Based on structurally related compounds:

  • Hazard Mitigation : Avoid ignition sources (P210), use fume hoods, and wear nitrile gloves/lab coats .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data?

  • Density Functional Theory (DFT) : Compare computed electrostatic potential maps with experimental hydrogen-bonding patterns (e.g., fluorophenyl’s electron-withdrawing effect) .
  • Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or LC-MS to validate mechanistic pathways .
  • Crystallographic Validation : Use XRD to confirm computationally predicted bond angles and torsion angles .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Co-solvent Systems : Use DMSO:PBS (1:4 v/v) for aqueous solubility testing.
  • Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) on the acetamide moiety.
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance cellular uptake, as demonstrated for similar hydrophobic triazolo derivatives .

Q. How does the 4-fluorophenyl substituent influence the compound’s electronic properties and target binding?

  • Electron-Withdrawing Effect : The fluorine atom reduces electron density in the triazolo-pyridazine core, enhancing π-π stacking with aromatic residues in enzyme active sites .
  • Hydrophobic Interactions : Fluorophenyl groups improve membrane permeability, as seen in kinase inhibitors with similar scaffolds .
  • Comparative Studies : Replace fluorophenyl with chlorophenyl or methoxyphenyl to assess bioactivity changes via SAR analysis .

Methodological Notes

  • Synthesis Troubleshooting : Low yields (<50%) often stem from moisture-sensitive intermediates; use molecular sieves or anhydrous solvents .
  • Data Reproducibility : Always cross-validate NMR spectra with computational tools (e.g., ACD/Labs or MestReNova) to assign peaks accurately .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

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